ETC-159 is a potent, orally available, small molecule inhibitor of porcupine (PORCN) [, , , , , ]. PORCN is a membrane-bound O-acyltransferase (MBOAT) enzyme residing in the endoplasmic reticulum (ER) and is essential for the biosynthesis and secretion of Wnt ligands []. By inhibiting PORCN, ETC-159 effectively blocks the Wnt signaling pathway [, , ].
Wnt signaling plays a crucial role in embryonic development, cell proliferation, differentiation, and stem cell maintenance [, ]. Dysregulation of the Wnt pathway is implicated in various diseases, including cancer [, ]. Therefore, ETC-159 has emerged as a promising tool for scientific research, particularly in oncology, due to its ability to disrupt this critical signaling pathway.
ETC-159, also known as ETC-1922159, is a selective small molecule inhibitor of porcupine, an enzyme that plays a critical role in the palmitoylation and secretion of Wnt ligands. This compound is primarily investigated for its potential therapeutic applications in various cancers driven by aberrant Wnt signaling. The inhibition of Wnt signaling is significant because it is implicated in numerous malignancies, including osteosarcoma and pancreatic cancer.
ETC-159 was developed by the Experimental Therapeutics Centre in Singapore and is classified as a porcupine inhibitor. Its mechanism of action involves disrupting the Wnt signaling pathway, which is essential for the growth and proliferation of many cancer types. The compound has undergone various stages of clinical trials, with Phase 1 studies assessing its safety and efficacy in patients with advanced solid tumors .
The synthesis of ETC-159 involves complex organic chemistry techniques aimed at creating a compound that effectively inhibits porcupine activity. The specific methods used in the synthesis include:
The synthesis process is characterized by careful selection of reagents and reaction conditions to ensure high yields and purity of the final product.
The molecular formula of ETC-159 is , indicating a complex structure that contributes to its biological activity. The InChIKey for ETC-159 is QTRXIFVSTWXRJJ-UHFFFAOYSA-N, which provides a unique identifier for chemical substances.
ETC-159 functions primarily through competitive inhibition of porcupine, thereby blocking the palmitoylation of Wnt proteins. This inhibition prevents the secretion of Wnt ligands, which are essential for activating downstream signaling pathways involved in cell proliferation and survival.
The mechanism by which ETC-159 exerts its effects involves several key processes:
ETC-159 exhibits several notable physical and chemical properties:
These properties are evaluated during preclinical studies to ensure optimal dosing regimens and therapeutic efficacy.
ETC-159 has several promising applications in scientific research and clinical settings:
The canonical Wnt/β-catenin pathway is an evolutionarily conserved signaling cascade governing cell proliferation, differentiation, and stemness. Central to this pathway is β-catenin, a transcriptional co-activator that accumulates in the cytoplasm upon Wnt activation, translocates to the nucleus, and drives expression of oncogenes (e.g., MYC, CCND1) via TCF/LEF transcription factors [7] [9]. In physiological states, a destruction complex (APC/Axin/GSK3β/CK1α) maintains low β-catenin levels. However, aberrant pathway activation—through mutations in APC, CTNNB1 (β-catenin gene), or upstream regulators—occurs in >20% of human cancers, fueling tumor initiation, metastasis, and therapeutic resistance [7] [8].
Immune evasion [7] [9]In colorectal cancer (CRC), >80% of tumors show Wnt pathway dysregulation, often via APC mutations. β-catenin-driven transcription upregulates pro-survival and proliferative genes, establishing a permissive microenvironment for tumor growth [2] [9].
OS, the most common primary bone malignancy, exhibits constitutive Wnt activation despite rare CTNNB1 mutations. Key evidence includes:
Surgical limitations: Non-resectable tumors necessitate novel systemic therapies [3] [4].
PORCN (Porcupine), an endoplasmic reticulum-resident O-acyltransferase, palmitoylates Wnt ligands (e.g., Wnt1, Wnt3a), enabling their secretion and receptor binding [2] [6] [8]. Inhibiting PORCN offers advantages:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7